N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide
Description
This compound is a pyrazole-based carboxamide derivative featuring a 3-(pyridin-3-yl) substituent at position 3 of the pyrazole ring and a 2-(3,4-dimethoxyphenyl)ethyl group attached to the carboxamide nitrogen. The 3,4-dimethoxyphenyl moiety enhances lipophilicity, while the pyridinyl group introduces hydrogen-bonding capabilities, making this compound a promising candidate for drug development.
Properties
Molecular Formula |
C19H20N4O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c1-25-17-6-5-13(10-18(17)26-2)7-9-21-19(24)16-11-15(22-23-16)14-4-3-8-20-12-14/h3-6,8,10-12H,7,9H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
NHXWSXZILMDNHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NN2)C3=CN=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Dicarbonyl Cyclocondensation
The pyrazole ring is commonly synthesized via cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For the target compound, ethyl 3-(pyridin-3-yl)-3-oxopropanoate serves as the diketone precursor, reacting with hydrazine hydrate under acidic conditions to yield 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid. Nano-ZnO catalysis (0.04 g/mol) in aqueous ethanol at 80°C achieves 92% yield by accelerating enolate formation and cyclization.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Nano-ZnO (0.04 g) |
| Solvent | H2O/EtOH (1:1) |
| Temperature | 80°C |
| Time | 4 hours |
| Yield | 92% |
Regioselectivity arises from electronic effects: the pyridin-3-yl group directs hydrazine attack to the β-keto position, favoring 3-substitution.
Functionalization of the Pyrazole Nitrogen
Alkylation with 2-(3,4-Dimethoxyphenyl)ethyl Bromide
The N1 position of 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is alkylated using 2-(3,4-dimethoxyphenyl)ethyl bromide. A Mitsunobu reaction with triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0–25°C installs the side chain with 85% efficiency. Alternatively, nucleophilic substitution under K2CO3 in DMF at 60°C achieves 78% yield but requires longer reaction times (12 hours).
Comparative Alkylation Methods
| Method | Conditions | Yield |
|---|---|---|
| Mitsunobu | PPh3, DEAD, THF, 25°C | 85% |
| Nucleophilic | K2CO3, DMF, 60°C | 78% |
Carboxamide Formation via Coupling Reactions
HATU-Mediated Amidation
The carboxylic acid intermediate is converted to the carboxamide using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). Reaction with ammonium chloride at room temperature for 6 hours provides the primary carboxamide in 90% yield.
Optimized Amidation Protocol
-
Activating Agent : HATU (1.1 equiv)
-
Base : DIPEA (3.0 equiv)
-
Solvent : DCM
-
Temperature : 25°C
-
Yield : 90%
One-Pot Multi-Component Synthesis
Five-Component Assembly
A streamlined approach combines ethyl acetoacetate, hydrazine hydrate, pyridine-3-carbaldehyde, 2-(3,4-dimethoxyphenyl)ethylamine, and ammonium acetate in a single pot. Nano-ZnO (0.04 g) catalyzes sequential Knoevenagel condensation, cyclocondensation, and amidation at 100°C for 8 hours, achieving 76% overall yield.
Mechanistic Stages
-
Knoevenagel Condensation : Ethyl acetoacetate + pyridine-3-carbaldehyde → α,β-unsaturated ketone.
-
Cyclocondensation : Hydrazine addition forms the pyrazole core.
-
Amidation : In situ reaction with 2-(3,4-dimethoxyphenyl)ethylamine.
Challenges and Optimization
Regioselectivity in Pyrazole Formation
Competing regioisomers arise during cyclocondensation due to the ambident nucleophilicity of hydrazine. Using bulky solvents like tert-amyl alcohol suppresses parallel pathways, increasing 3-substituted pyrazole selectivity to 9:1.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(PYRIDIN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, including:
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. A study evaluating several pyrazole derivatives found that they could inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Specific findings include:
- Inhibition Rates : Compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide showed inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at concentrations around 10 µM, demonstrating potential as anti-inflammatory agents .
Antitumor Activity
The compound's potential as an anticancer agent has been explored in various studies:
- Case Studies : In vitro studies have assessed the efficacy of pyrazole derivatives against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. Derivatives similar to this compound exhibited promising IC50 values, with some showing IC50 values of 5.35 µM against HepG2 and 8.74 µM against A549 cells, indicating significant anticancer potential .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented:
- Research Overview : Studies have demonstrated that compounds derived from the pyrazole framework show activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Certain derivatives displayed antimicrobial activity comparable to standard antibiotics .
Summary of Biological Activities
| Activity Type | Description | IC50 Values / Inhibition Rates |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | 61–85% (TNF-α), 76–93% (IL-6) |
| Antitumor | Efficacy against liver (HepG2) and lung (A549) carcinoma cell lines | 5.35 µM (HepG2), 8.74 µM (A549) |
| Antimicrobial | Activity against E. coli and S. aureus | Comparable to standard antibiotics |
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(PYRIDIN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
Carboxamide vs. Carbohydrazide Derivatives
- N′-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide (): This compound replaces the carboxamide group with a carbohydrazide functional group. Furthermore, the phenyl substituent at pyrazole position 3 (vs. pyridin-3-yl in the target) reduces polarity and hydrogen-bond acceptor capacity, likely affecting solubility and target selectivity .
Substituent Position and Electronic Effects
(E)-3-(3-Ethoxyphenyl)-N-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide ():
The ethoxyphenyl group at pyrazole position 3 increases lipophilicity compared to the target’s pyridin-3-yl group. The pyridine ring in this analog is positioned at C2 (vs. C3 in the target), which may sterically hinder interactions with planar binding sites. Ethoxy’s electron-donating nature also contrasts with pyridine’s electron-withdrawing effects, altering the pyrazole ring’s electron density .- N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide (): This analog features a nitro group at pyrazole position 4 and a methyl group at position 3. The nitro group is strongly electron-withdrawing, which may destabilize the pyrazole ring compared to the target’s electron-neutral pyridinyl substituent.
Physicochemical Properties
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula: C16H20N2O3
- Molecular Weight: 288.35 g/mol
- IUPAC Name: this compound
This compound features a pyrazole ring, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:
These findings indicate that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its anticancer effects is still under investigation. However, it is suggested that the compound may interact with specific molecular targets involved in cancer progression, such as kinases and DNA binding sites:
- Kinase Inhibition: Studies have indicated that pyrazole derivatives can inhibit Aurora-A kinase activity with IC50 values as low as 0.067 µM .
- DNA Binding Affinity: The compound has shown a strong binding affinity towards DNA, which could contribute to its anticancer properties .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Pyrazole compounds are known to inhibit COX enzymes, which play a crucial role in inflammation:
These findings suggest that the compound may serve as a promising lead for developing new anti-inflammatory agents.
Study 1: Anticancer Efficacy
In a recent study published in MDPI, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited potent cytotoxicity with an IC50 value of 12.50 µM against SF-268 cells, highlighting its potential as an anticancer agent .
Study 2: Mechanistic Insights
Another study focused on the mechanistic insights into how this compound affects cancer cell lines. It was found that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
Q & A
Q. What are the established synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Formation : Condensation of substituted phenyl precursors (e.g., 3,4-dimethoxyphenethylamine) with pyrazole-carboxylic acid derivatives under reflux conditions.
Coupling Reactions : Amide bond formation between the pyrazole-carboxylic acid and the phenethylamine moiety using coupling agents like thionyl chloride or EDCI/HOBt .
Purification : Column chromatography (silica gel, eluent: dichloromethane/ethyl acetate) and recrystallization (ethyl acetate/hexane) are critical for isolating high-purity product .
Key Conditions :
- Temperature control (60–80°C for condensation, room temperature for coupling).
- Inert atmosphere (N₂/Ar) to prevent oxidation of sensitive groups like pyridine .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at 3,4-phenyl, pyridin-3-yl integration) .
- X-ray Crystallography : Definitive confirmation of molecular geometry and intramolecular interactions (e.g., dihedral angles between pyrazole and phenyl rings) .
- HPLC-MS : Purity assessment (>95%) and molecular weight validation .
Q. What in vitro assays are recommended for preliminary biological evaluation?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., Factor Xa) using fluorogenic substrates, given structural analogs' activity in coagulation pathways .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
- Receptor Binding Studies : Radioligand displacement assays for CNS targets (e.g., cannabinoid receptors), leveraging the 1,5-diarylpyrazole scaffold’s historical relevance .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on pyridine or methoxyphenyl groups) influence bioactivity?
Methodological Answer:
Q. What strategies mitigate crystallization challenges for X-ray diffraction studies?
Methodological Answer:
Q. How can metabolic stability and pharmacokinetic (PK) properties be improved?
Methodological Answer:
- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester prodrugs to enhance oral bioavailability .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- LogP Optimization : Introduce fluorine atoms to balance hydrophobicity while avoiding excessive plasma protein binding .
Q. What are the implications of intramolecular hydrogen bonding on conformational rigidity?
Methodological Answer:
- Structural Analysis : Identify C–H···O/N interactions via X-ray data (e.g., pyrazole N–H bonding with methoxy oxygen) .
- Dynamic NMR : Variable-temperature ¹H NMR to assess rotational barriers around the phenethylamine linker .
Impact : Rigid conformations may enhance target selectivity by reducing entropic penalties during binding .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported biological activities of structural analogs?
Methodological Answer:
- Source Validation : Cross-check assay protocols (e.g., Factor Xa inhibition in vs. ) for consistency in buffer pH, substrate concentration, and enzyme sources.
- Control Standardization : Use reference inhibitors (e.g., rivaroxaban for Factor Xa) to normalize inter-laboratory variability .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., pyrazole-3-carboxamides consistently show nM-range IC₅₀ against kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
